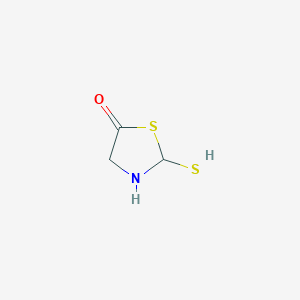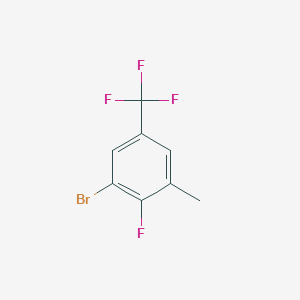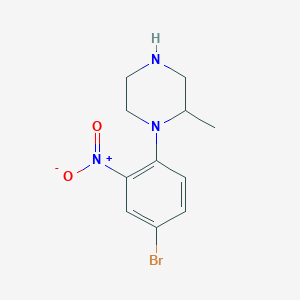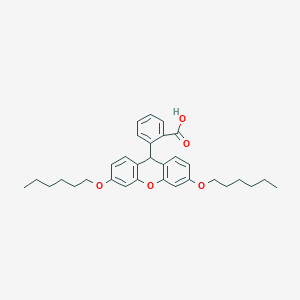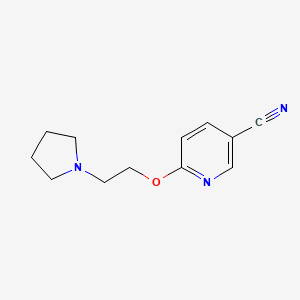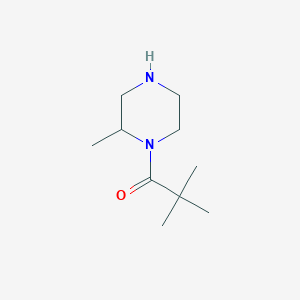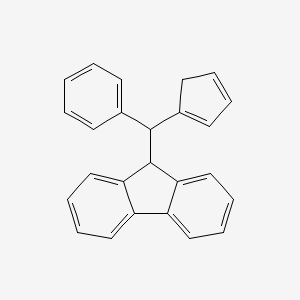
(Cyclopentadienyl)(9-fluorenyl)(phenyl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclopentadienyl)(9-fluorenyl)(phenyl)methane is a versatile organometallic compound with a complex structure that offers unique properties. It is used in various scientific research applications due to its ability to form stable complexes with metals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane involves the reaction of cyclopentadienyl, 9-fluorenyl, and phenyl groups under specific conditions. The cyclopentadienyl moiety acts as a stabilizing ligand in organometallic chemistry . The preparation typically involves the use of metal catalysts and controlled reaction environments to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Cyclopentadienyl)(9-fluorenyl)(phenyl)methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one of its ligands is replaced by another ligand.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or hydrides, and various ligands for substitution reactions. The conditions typically involve controlled temperatures, pressures, and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(Cyclopentadienyl)(9-fluorenyl)(phenyl)methane is used in a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in the synthesis of organometallic complexes and catalysts.
Biology: The compound’s ability to form stable complexes makes it useful in studying biological processes involving metal ions.
Medicine: Research into its potential medicinal applications is ongoing, particularly in the development of metal-based drugs.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane involves its ability to form stable complexes with metals. These complexes can interact with various molecular targets and pathways, depending on the specific metal and ligands involved. The cyclopentadienyl moiety plays a crucial role in stabilizing these complexes and facilitating their interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadienyl complexes: These compounds share the cyclopentadienyl ligand but differ in the other ligands attached to the metal.
Fluorenyl complexes: Similar to (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane, these compounds contain the fluorenyl ligand but may have different additional ligands.
Phenyl complexes: These compounds contain the phenyl ligand and can form various organometallic complexes.
Uniqueness
This compound is unique due to its combination of cyclopentadienyl, fluorenyl, and phenyl ligands, which provide a distinct set of properties and reactivity. This combination allows for the formation of stable and versatile organometallic complexes that can be used in a wide range of applications.
Eigenschaften
IUPAC Name |
9-[cyclopenta-1,3-dien-1-yl(phenyl)methyl]-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20/c1-2-10-18(11-3-1)24(19-12-4-5-13-19)25-22-16-8-6-14-20(22)21-15-7-9-17-23(21)25/h1-12,14-17,24-25H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBHRZFJZPBWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=C1C(C2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
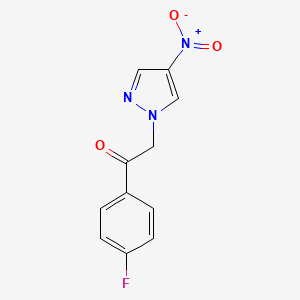
![5-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B6328987.png)
![3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid](/img/structure/B6328990.png)
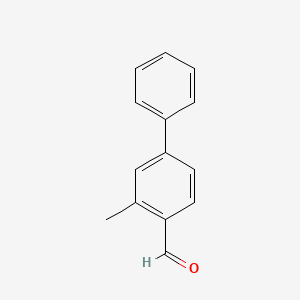
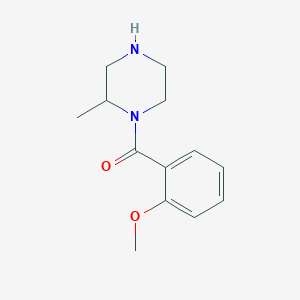
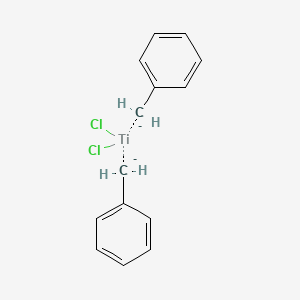
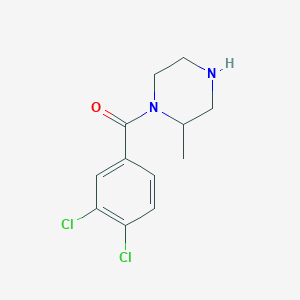
![2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6329014.png)
